![molecular formula C12H17N3O3S2 B2843669 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide CAS No. 678189-95-2](/img/structure/B2843669.png)
3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide
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Overview
Description
3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide is a chemical compound with the molecular formula C12H17N3O3S2 . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoylphenyl group and a carbamothioyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the introduction of different aliphatic, benzylic, vinylic, and aromatic groups, resulting in a library of structurally diverse compounds. The reaction conditions are generally mild, ensuring high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or carbamothioyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.
Scientific Research Applications
3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential therapeutic applications, including as an anti-cancer or anti-bacterial agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and a proton . This inhibition can disrupt various physiological processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-sulfamoylphenyl)carbamothioyl]butanamide
- 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]pentanamide
- N-[(4-sulfamoylphenyl)carbamothioyl]hexanamide
Uniqueness
3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide is unique due to its specific structural features, such as the presence of a methyl group on the butanamide backbone
Biological Activity
3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide is a compound of interest due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from various studies to present a comprehensive overview.
Synthesis
The synthesis of this compound involves the reaction of 4-thioureidobenzenesulfonamide with aliphatic and aromatic acyl chlorides. This method allows for the creation of a diverse library of N-((4-sulfamoylphenyl)carbamothioyl) amides, which can be further evaluated for their biological activities .
Enzyme Inhibition
A significant aspect of the biological activity of this compound is its inhibitory effects on various enzymes:
- Carbonic Anhydrases (CAs) : Studies have shown that derivatives of this compound exhibit low nanomolar inhibition constants against human carbonic anhydrases (hCA I, II, VII) and bacterial carbonic anhydrases from Mycobacterium tuberculosis. The best inhibitors demonstrated IC50 values ranging from 3.4 to 57.1 nM, indicating strong efficacy compared to standard inhibitors like acetazolamide .
- Cholinesterases : The compound has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition rates around 85%. This suggests potential applications in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease .
- Urease and Alpha-Amylase : Inhibition studies revealed that the compound also affects urease and alpha-amylase, with inhibition rates of 73.8% and 57.9%, respectively. These enzymes are critical in various metabolic processes, making their inhibition relevant for therapeutic strategies .
Enzyme | Inhibition (%) | IC50 (nM) |
---|---|---|
Acetylcholinesterase | 85 | - |
Butyrylcholinesterase | 85 | - |
Urease | 73.8 | - |
Alpha-Amylase | 57.9 | - |
Human CAs | - | 3.4 - 57.1 |
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide moieties, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effective inhibition against a range of bacterial strains, suggesting potential applications in treating bacterial infections .
The mechanism by which this compound exerts its biological effects appears to involve:
- Molecular Docking Studies : Computational analyses indicate that the compound binds effectively to target enzymes, with binding energies suggesting strong interactions that facilitate enzyme inhibition .
- Structural Characteristics : The presence of the sulfonamide group is crucial for the interaction with target enzymes, enhancing both potency and selectivity against specific biological targets .
Case Studies
- Anticancer Activity : A study evaluated various sulfonamide derivatives for anticancer properties, revealing that some derivatives exhibited significant cytotoxic effects against cancer cell lines, highlighting the therapeutic potential of such compounds .
- Inflammation Modulation : Inflammatory pathways have been targeted using compounds similar to this compound. Inhibition of the NLRP3 inflammasome has been linked to reduced inflammation in cellular models, suggesting another avenue for therapeutic application .
Properties
IUPAC Name |
3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c1-8(2)7-11(16)15-12(19)14-9-3-5-10(6-4-9)20(13,17)18/h3-6,8H,7H2,1-2H3,(H2,13,17,18)(H2,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXOOVYZLGCDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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